REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4].Cl[Sn]Cl>CCO>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([NH2:10])[C:3]=1[NH2:4]
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Name
|
|
Quantity
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14 g
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Type
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reactant
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Smiles
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BrC1=C(N)C(=CC(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
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66 g
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Type
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reactant
|
Smiles
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Cl[Sn]Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 h
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Duration
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5 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
To the residue was added EtOAc (100 mL)
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Type
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FILTRATION
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Details
|
The mixture was filtered over Celite®
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Type
|
WASH
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Details
|
washed with EtOAc (100 mL×3)
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Type
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WASH
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Details
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The combined organic layers were washed with satd
|
Type
|
DRY_WITH_MATERIAL
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Details
|
aq. NaHCO3, water, and brine, dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |